molecular formula C13H13N3S B13189406 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B13189406
M. Wt: 243.33 g/mol
InChI Key: WZILMNVYUVSMLX-UHFFFAOYSA-N
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Description

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or quinoline rings.

    Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole or quinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the specific positioning of its methyl groups and the presence of a thiol group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

5,8,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C13H13N3S/c1-7-4-5-10-8(2)6-11-14-15-13(17)16(11)12(10)9(7)3/h4-6H,1-3H3,(H,15,17)

InChI Key

WZILMNVYUVSMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC3=NNC(=S)N32)C)C

Origin of Product

United States

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